
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexane ring, an amide linkage, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate typically involves multiple steps:
-
Formation of the Difluorocyclohexane Ring: : The starting material, cyclohexane, undergoes fluorination to introduce the difluoro groups. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
-
Amide Formation: : The difluorocyclohexane derivative is then reacted with an appropriate amine to form the carboxamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Esterification: : The final step involves the esterification of the carboxamide with methyl 3-phenylpropanoate. This can be achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can target the amide or ester functionalities. For instance, lithium aluminum hydride (LiAlH₄) can reduce the ester to an alcohol, while the amide can be reduced to an amine using borane (BH₃) or catalytic hydrogenation.
-
Substitution: : The difluorocyclohexane ring can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the fluorinated positions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, BH₃, H₂/Pd-C
Substitution: NaH, KOtBu, Grignard reagents
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.
-
Biological Studies: : It can be used as a probe to study enzyme interactions, receptor binding, and metabolic pathways due to its distinct functional groups.
-
Material Science: : The compound’s stability and reactivity make it suitable for developing new materials with specific properties, such as polymers or coatings.
-
Pharmaceuticals: : It can serve as an intermediate in the synthesis of more complex pharmaceutical agents, contributing to the development of new therapeutic drugs.
Mechanism of Action
The mechanism by which Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The difluorocyclohexane ring can enhance binding affinity and selectivity, while the amide and ester functionalities can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorocyclohexanecarboxamido)-3-phenylpropanoate
- Methyl 2-(4,4-dichlorocyclohexanecarboxamido)-3-phenylpropanoate
- Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-(4-methylphenyl)propanoate
Uniqueness
Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate stands out due to the presence of the difluorocyclohexane ring, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-23-16(22)14(11-12-5-3-2-4-6-12)20-15(21)13-7-9-17(18,19)10-8-13/h2-6,13-14H,7-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARCRNHDVCXLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

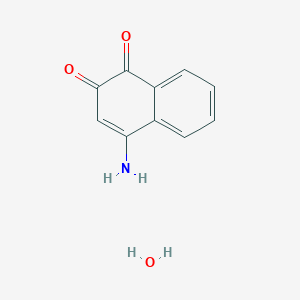



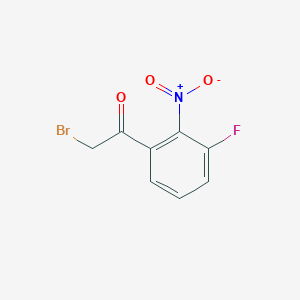

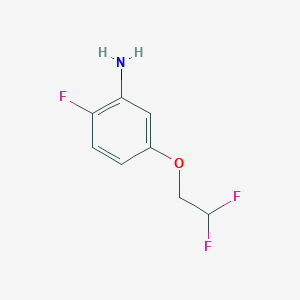
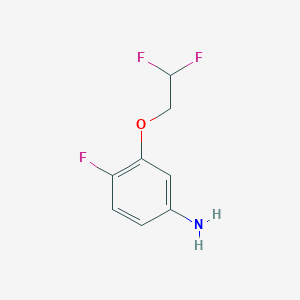
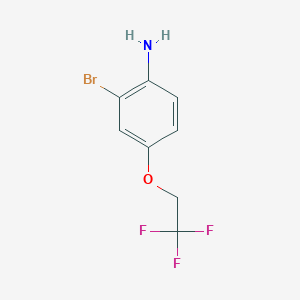


![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B8017741.png)
![2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate](/img/structure/B8017745.png)
